六氯合锑酸三苯甲鎓

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

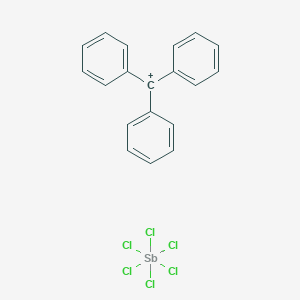

Triphenylcarbenium hexachloroantimonate, also known as Trityl hexachloroantimonate or Tritylium hexachloroantimonate, is an organometallic compound . It is a relatively stable carbenium ion, with the positive charge partially distributed among 10 of the carbon atoms . The molecular formula is C19H15Cl6Sb and the molecular weight is 577.79 g/mol .

Synthesis Analysis

Triphenylcarbenium ions (trityl cations: [RPh]3C+) are broadly identified organic compounds, used in various chemical processes such as protective group, a catalyst for C–C bond formation, dye chemistry, carbohydrate chemistry, oxidation and reduction reagent, polymer and peptide synthesis, chiral catalyst, activity-based probes, and photochemical reactions . They have also been applied as neutral Lewis acids in different chemical reactions .

Molecular Structure Analysis

The molecular structure of Triphenylcarbenium hexachloroantimonate consists of a carbon atom with a positive charge connected to three phenyl groups . The InChI Key is GASWLBDVMZXHOP-UHFFFAOYSA-H .

Chemical Reactions Analysis

Trityl cations have been widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses . They are also extensively applied as very efficient activators and as one-electron oxidants for olefin polymerization reactions .

Physical and Chemical Properties Analysis

The melting point of Triphenylcarbenium hexachloroantimonate is approximately 220°C (decomposition). It is odorless and moisture sensitive .

科学研究应用

聚合催化剂:

- 六氯合锑酸三苯甲鎓已被用作各种含咔唑化合物的聚合催化剂,显着提高了聚合过程和收率。它已被特别用于 3,6-二溴-9-(2,3-环氧丙基)咔唑和类似化合物的聚合,表明其在聚合物科学中的广泛适用性 (Gražulevičius et al., 1992); (Brūzga et al., 1993).

化学反应引发剂:

- 它在各种化学反应中充当引发剂,尤其是涉及阳离子聚合的反应。它引发环缩醛聚合的能力及其在引发机理中的复杂作用已在各种研究中得到详细说明,突出了其在理解和控制聚合过程中的重要性 (Penczek & Kubisa, 1973).

光电导和静电复印应用:

- 在聚合过程之后,残留的六氯合锑酸三苯甲鎓在静电复印层中充当敏化剂,在可见光区域表现出高光电导率。这表明其在光电导和静电复印领域的潜在应用 (Gražulevičius et al., 1992).

在多种化学过程中:

- 三苯甲鎓离子(六氯合锑酸三苯甲鎓的一种变体)以其作为 C-C 键形成、染料化学、肽合成和若干其他化学反应的催化剂的作用而闻名。它们还用作不同的化学反应中的保护基团和中性路易斯酸,说明了它们在化学合成中的多功能性 (Baghery et al., 2020).

光化学传感器:

- 六氯合锑酸三苯甲鎓用于光化学传感器中,用于检测极性溶剂的蒸汽。这些传感器的工作原理是基于三苯甲鎓离子的强烈的颜色,这种颜色在与溶剂蒸汽相互作用时会发生变化,表明其在环境监测和安全应用中的潜力 (Dickert et al., 1988).

安全和危害

Triphenylcarbenium hexachloroantimonate is classified as Acute toxicity - Oral, Category 4 and Acute toxicity - Inhalation, Category 4. It is hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is harmful if swallowed or inhaled and toxic to aquatic life with long-lasting effects .

属性

CAS 编号 |

1586-91-0 |

|---|---|

分子式 |

C19H15Cl6Sb |

分子量 |

577.8 g/mol |

IUPAC 名称 |

antimony(5+);diphenylmethylbenzene;hexachloride |

InChI |

InChI=1S/C19H15.6ClH.Sb/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;;/h1-15H;6*1H;/q+1;;;;;;;+5/p-6 |

InChI 键 |

GASWLBDVMZXHOP-UHFFFAOYSA-H |

SMILES |

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |

规范 SMILES |

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sb+5] |

| 1586-91-0 | |

Pictograms |

Irritant; Environmental Hazard |

产品来源 |

United States |

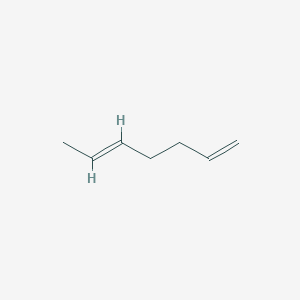

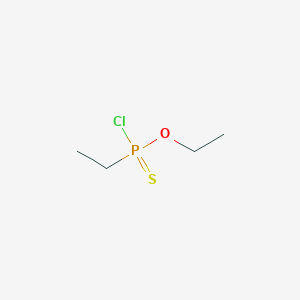

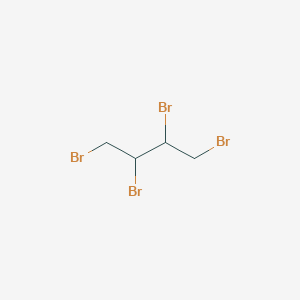

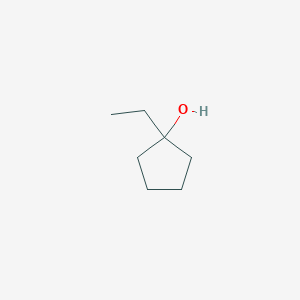

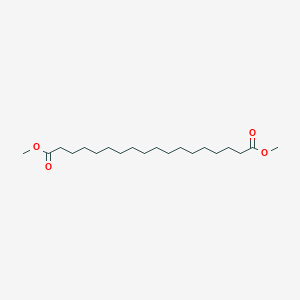

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

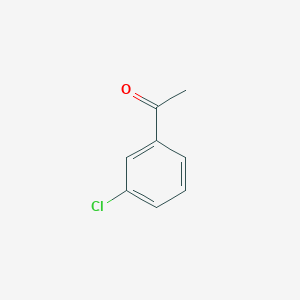

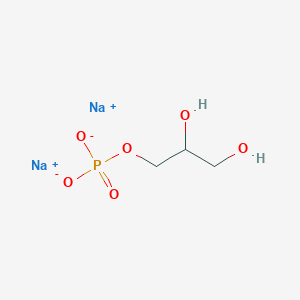

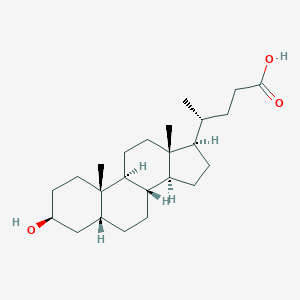

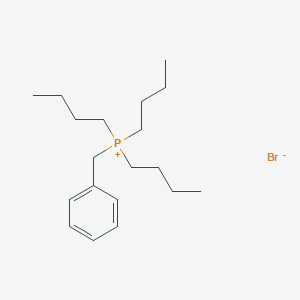

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。